2-(6-methoxy-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid
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Overview
Description
(6-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and an acetic acid moiety attached to a quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxy-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of Functional Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and a strong acid, while methylation can be done using methyl iodide and a base.
Acetic Acid Moiety Addition: The acetic acid moiety can be introduced through a carboxylation reaction, where the quinoline derivative is treated with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and greener solvents to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives
Scientific Research Applications
(6-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new drugs.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(6-methoxy-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication.
Pathways Involved: The inhibition of these enzymes can lead to the disruption of DNA synthesis and cell division, resulting in antimicrobial and anticancer effects
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Similar structure but lacks the acetic acid moiety.
2-Methylquinoline: Similar structure but lacks the methoxy and acetic acid groups.
4-Oxoquinoline: Similar structure but lacks the methoxy and methyl groups.
Uniqueness
(6-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid is unique due to the presence of all three functional groups (methoxy, methyl, and acetic acid) attached to the quinoline core. This unique combination of functional groups contributes to its diverse chemical reactivity and wide range of applications .
Properties
IUPAC Name |
2-(6-methoxy-2-methyl-4-oxoquinolin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-5-12(15)10-6-9(18-2)3-4-11(10)14(8)7-13(16)17/h3-6H,7H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUAIFFBQDZMBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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